![molecular formula C11H19NO2 B2514506 Ethyl 6-azaspiro[3.5]nonane-7-carboxylate CAS No. 2287260-92-6](/img/structure/B2514506.png)
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a spirocyclic lactam, which means it contains a cyclic structure with a spiro center. The unique structure of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has made it a promising candidate for drug discovery research.
Mecanismo De Acción
The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins that are involved in disease processes. For example, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is its unique structure, which makes it a promising candidate for drug discovery research. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, which may have therapeutic applications. However, one of the limitations of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.
Direcciones Futuras
There are several future directions for research on Ethyl 6-azaspiro[3.5]nonane-7-carboxylate. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could focus on developing drugs based on Ethyl 6-azaspiro[3.5]nonane-7-carboxylate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, future research could explore the potential applications of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate in other areas, such as agriculture or environmental science.
Métodos De Síntesis
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate can be synthesized through a variety of methods. One of the most common synthesis methods is the condensation reaction between 1,3-dicarbonyl compounds and cyclic amines. This reaction results in the formation of a spirocyclic lactam, which is then further modified to produce Ethyl 6-azaspiro[3.5]nonane-7-carboxylate.
Aplicaciones Científicas De Investigación
The unique structure of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has made it a promising candidate for drug discovery research. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to exhibit antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
ethyl 6-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-4-7-11(8-12-9)5-3-6-11/h9,12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHJOJYYGWNYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)
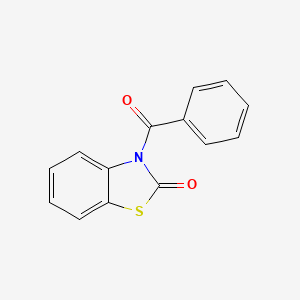
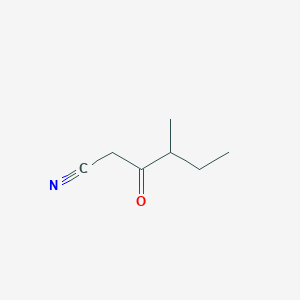
![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)
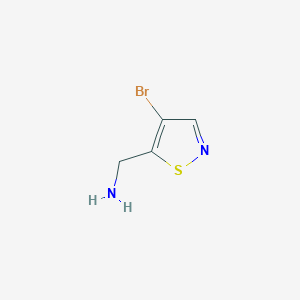
![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)
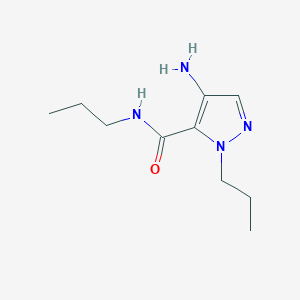
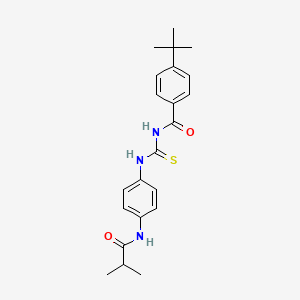
![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)
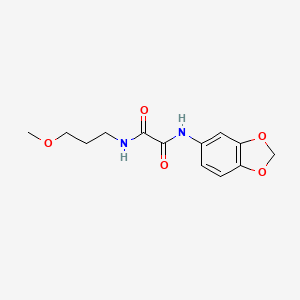
![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)
![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)